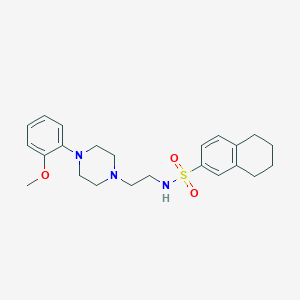![molecular formula C13H16N4O2S B2743140 2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole CAS No. 2201579-47-5](/img/structure/B2743140.png)
2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it suitable for various scientific research applications.
Métodos De Preparación
The synthesis of 2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with m-tolylsulfonyl chloride and pyrrolidine.
Formation of Intermediate: The m-tolylsulfonyl chloride reacts with pyrrolidine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with sodium azide to form the triazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to increase yield and efficiency.
Análisis De Reacciones Químicas
2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is used in the synthesis of new materials with unique properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole include:
1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole: This compound has a benzo[d]imidazole ring instead of a triazole ring.
6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one: This compound has a pyran-2-one ring instead of a triazole ring.
The uniqueness of this compound lies in its triazole ring, which imparts specific biological activities and chemical reactivity that are distinct from other similar compounds.
Propiedades
IUPAC Name |
2-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(9-11)20(18,19)16-8-5-12(10-16)17-14-6-7-15-17/h2-4,6-7,9,12H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBACXXLYYQITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2743058.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2743060.png)

![2,3,4-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2743063.png)

![N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2743065.png)



![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)
![5-oxo-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}pyrrolidine-2-carboxamide](/img/structure/B2743074.png)



